molecular formula C17H19NO2 B12538548 4-(4-Phenoxypiperidin-1-yl)phenol CAS No. 681509-05-7

4-(4-Phenoxypiperidin-1-yl)phenol

Cat. No.: B12538548
CAS No.: 681509-05-7
M. Wt: 269.34 g/mol
InChI Key: BLOPEJALSDDDIG-UHFFFAOYSA-N
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Description

4-(4-Phenoxypiperidin-1-yl)phenol is a chemical compound of interest in pharmacological and organic chemistry research. It features a phenol group linked to a phenoxypiperidine moiety, a structural pattern seen in various biologically active molecules. Compounds containing piperidine rings are known to be significant in medicinal chemistry, often serving as key scaffolds or pharmacophores. Piperidine derivatives, in general, have been extensively studied and have demonstrated a range of potential biological activities in scientific literature, including serving as candidates for CNS activity, antimicrobial, antifungal, and antitumor agents . The specific arrangement of the phenol and phenoxy groups on the piperidine core in this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. It can be used in the synthesis of more complex molecules or in the development of compounds for biochemical screening. This product is intended for research and development purposes in a laboratory setting only. This compound is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

681509-05-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-phenoxypiperidin-1-yl)phenol

InChI

InChI=1S/C17H19NO2/c19-15-8-6-14(7-9-15)18-12-10-17(11-13-18)20-16-4-2-1-3-5-16/h1-9,17,19H,10-13H2

InChI Key

BLOPEJALSDDDIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

The Chemical Landscape of 4 4 Phenoxypiperidin 1 Yl Phenol

The study of complex molecules often begins with an understanding of their fundamental building blocks. The 4-(4-Phenoxypiperidin-1-yl)phenol scaffold is a prime example, integrating the well-established piperidine (B6355638) and phenol (B47542) cores. This unique combination gives rise to a molecule with potential applications across various scientific disciplines.

Advanced Synthetic Methodologies for 4 4 Phenoxypiperidin 1 Yl Phenol and Its Analogues

Retrosynthetic Analysis of the 4-(4-Phenoxypiperidin-1-yl)phenol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the C-N bond of the piperidine (B6355638) ring and the C-O bond of the ether linkage.

This leads to two main retrosynthetic pathways:

Pathway A: Formation of the C-N bond as the final key step. This approach involves the reaction of a pre-formed 4-phenoxypiperidine (B1359869) with a suitably activated phenol (B47542) derivative, such as 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group.

Pathway B: Formation of the C-O ether bond as the final key step. This strategy involves the coupling of 1-(4-hydroxyphenyl)piperidin-4-ol (B6316155) with an aryl halide.

Classical and Modern Approaches to Constructing the Piperidine Core

The piperidine moiety is a ubiquitous heterocyclic motif in natural products and pharmaceuticals. nih.govnih.govbeilstein-journals.org Its synthesis has been extensively studied, leading to a variety of classical and modern methods.

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions involve the formation of one or more C-N or C-C bonds to close a linear precursor into a cyclic structure.

N-Heterocyclization of Amino Alcohols: A common method involves the cyclization of amino alcohols. For instance, primary amines can react with diols in the presence of a Cp*Ir complex to yield various cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org Another approach uses thionyl chloride (SOCl₂) for efficient chlorination of amino alcohols, followed by intramolecular cyclization, which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclizations offer an alternative route. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). nih.gov Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org

Electroreductive Cyclization: A greener approach involves the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of piperidine derivatives in a flow microreactor, offering good yields and scalability. nih.govbeilstein-journals.orgresearchgate.net

Reductive amination is a widely used and versatile method for forming C-N bonds, making it highly relevant for piperidine synthesis. researchgate.net This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

Intramolecular Reductive Amination: This is a key method for synthesizing polyhydroxy piperidines, also known as azasugars. researchgate.net

Intermolecular Reductive Amination: This approach is frequently used to introduce substituents onto a pre-existing piperidine ring. A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being a less toxic and less expensive alternative to sodium cyanoborohydride (NaCNBH₃). tandfonline.comtandfonline.com BAP has been shown to be effective for the reductive amination of various piperidines with a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.comtandfonline.com

Reactant 1Reactant 2Reducing AgentProductYield (%)
PiperidineBenzaldehydeBorane-PyridineN-BenzylpiperidineHigh
4-Hydroxypiperidine4-PhenoxybenzaldehydeNaBH(OAc)₃1-(4-Phenoxybenzyl)-4-hydroxypiperidineModerate
1,5-DiketoneAmmoniaH₂/Catalyst2,6-Disubstituted PiperidineVaries

Table 1: Examples of Reductive Amination in Piperidine Synthesis

Ether Linkage Formation Methodologies

The diaryl ether linkage is a key structural feature of this compound. Its construction can be achieved through several powerful cross-coupling reactions.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations utilize soluble copper catalysts with ligands like diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.orgarkat-usa.org The reactivity of the aryl halide generally follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. mdpi.com

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the principles of palladium-catalyzed cross-coupling developed by Buchwald and Hartwig are also applicable to C-O bond formation. wikipedia.orglibretexts.org These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The development of sterically hindered and electron-rich ligands has significantly expanded the scope and efficiency of these couplings, allowing for the use of a wider range of aryl halides and phenols under milder conditions. wikipedia.org

Coupling ReactionCatalyst SystemSubstratesKey Features
Ullmann CondensationCuI / Ligand (e.g., Proline, Phenanthroline)Aryl Halide + PhenolOften requires high temperatures; ligand development has improved conditions. wikipedia.orgnih.gov
Buchwald-Hartwig C-O CouplingPd(OAc)₂ / Phosphine Ligand (e.g., X-Phos)Aryl Halide/Triflate + PhenolGenerally milder conditions; wide substrate scope due to ligand evolution. wikipedia.orgbeilstein-journals.org

Table 2: Comparison of Ullmann and Buchwald-Hartwig Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is another fundamental method for forming the aryl ether linkage. wikipedia.org In this reaction, a nucleophile (in this case, a phenoxide) displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com

The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. diva-portal.org For the synthesis of precursors to this compound, a common strategy involves the reaction of a substituted phenol with an activated aryl halide, like p-nitrochlorobenzene. tdcommons.org

Phenol Moiety Introduction and Functionalization Techniques

The strategic introduction and subsequent functionalization of the phenol group are critical steps in the synthesis of this compound and its analogues. These modifications can be pivotal in modulating the compound's chemical properties. A variety of techniques can be employed for this purpose, ranging from classical aromatic substitution reactions to more modern catalytic approaches.

One common strategy for introducing a hydroxyl group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide or sulfonate. For instance, a suitably substituted fluorobenzene (B45895) derivative can react with a protected piperidinol under basic conditions. Subsequent deprotection would then reveal the desired phenolic hydroxyl group.

Functionalization of the phenol moiety can be achieved through several methods to create a diverse range of analogues. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenolic ring can significantly alter the electronic properties and biological activity of the resulting compound. nih.gov For example, direct chlorination or bromination of a phenol can be achieved using various reagents, and these reactions can often be catalyzed to improve selectivity. nih.gov

Esterification: The phenolic hydroxyl group can be readily esterified with various acyl halides or carboxylic acids to produce ester analogues. nih.gov This functionalization can influence the compound's solubility and other physicochemical properties.

Alkylation/Arylation: The phenol can be O-alkylated or O-arylated to produce ether derivatives. This is commonly achieved via Williamson ether synthesis, where the phenoxide anion reacts with an alkyl or aryl halide.

The following table provides a hypothetical overview of functionalization reactions on a phenolic precursor.

Reaction TypeReagents and ConditionsProduct TypePotential Impact
ChlorinationSulfuryl chloride (SO2Cl2) in an inert solventChlorophenol derivativeEnhanced electronic effects
BrominationN-Bromosuccinimide (NBS) in acetonitrileBromophenol derivativeIncreased steric bulk and modified electronic properties
EsterificationAcetyl chloride, pyridine, dichloromethane (B109758) (DCM)Acetoxyphenol derivativeAltered solubility and metabolic stability

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

For analogues of this compound that contain stereocenters, achieving high enantiomeric purity is often a critical requirement. This can be accomplished through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis:

This approach aims to create a specific stereoisomer directly. One potential strategy could involve the use of a chiral catalyst in a key bond-forming reaction. For instance, an asymmetric hydrogenation of a suitable prochiral intermediate could establish the desired stereochemistry early in the synthetic sequence.

Chiral Resolution:

When a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for this purpose. mdpi.comresearchgate.netnih.gov This technique allows for the separation and purification of enantiomers, often achieving high levels of enantiomeric excess (>98%). mdpi.comresearchgate.net

Another method for determining the absolute configuration of the separated enantiomers is through the use of chiral derivatizing agents, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA). mdpi.comresearchgate.netnih.gov The resulting diastereomeric esters can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the stereochemistry. mdpi.comresearchgate.net

The table below illustrates a hypothetical comparison of chiral resolution techniques.

TechniquePrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phaseHigh resolution and purity, applicable to a wide range of compounds mdpi.comresearchgate.netnih.govCan be costly for large-scale separations
Diastereomeric CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallizationCan be cost-effective for large quantitiesSuccess is dependent on the crystallization properties of the diastereomers
Enzymatic ResolutionEnzymes selectively catalyze a reaction on one enantiomerHigh selectivity under mild conditionsRequires screening for a suitable enzyme

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in modern pharmaceutical and chemical manufacturing to minimize environmental impact. firp-ula.org The synthesis of this compound can be made more sustainable by considering several of the twelve principles of green chemistry. firp-ula.orgskpharmteco.com

A key focus is the use of safer solvents. skpharmteco.com Traditional syntheses often employ hazardous solvents, which account for a significant portion of the waste generated. skpharmteco.com The ideal scenario is to use water as a solvent or even conduct reactions in the absence of a solvent. nih.gov When organic solvents are necessary, greener alternatives should be considered.

Other green chemistry principles applicable to the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The following table provides examples of how green chemistry principles could be applied to the synthesis of the target compound.

Green Chemistry PrincipleConventional ApproachGreener AlternativeBenefit
Safer SolventsUse of chlorinated solvents (e.g., Dichloromethane)Use of greener solvents like 2-Methyltetrahydrofuran or ethanol (B145695) skpharmteco.comReduced toxicity and environmental impact
CatalysisUse of stoichiometric amounts of a baseUse of a catalytic amount of a recyclable baseReduced waste and potential for catalyst recycling
Energy EfficiencyReactions requiring high temperatures and prolonged heatingMicrowave-assisted synthesis or use of highly active catalysts at lower temperatures firp-ula.orgReduced energy consumption and shorter reaction times

Process Development and Scale-Up Considerations

The transition of a synthetic route for this compound from the laboratory to an industrial scale requires careful process development and optimization. mt.com The primary goals are to ensure the process is safe, reproducible, and economically viable for large-scale manufacturing. mt.com

Key considerations during scale-up include:

Process Safety: A thorough evaluation of potential process hazards, including thermal runaway and the handling of hazardous reagents, is essential. mt.com

Impurity Profiling: The identification and characterization of impurities are critical for ensuring the quality and consistency of the final product. mt.com

Reaction Kinetics and Thermodynamics: Understanding the kinetics and heat flow of the reaction is crucial for safe and efficient scaling. mt.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging on a larger scale and can significantly impact reaction outcomes. mt.com

Crystallization and Polymorph Control: The crystallization process must be well-controlled to ensure the desired crystal form (polymorph) and particle size distribution are consistently obtained. mt.com

The use of Process Analytical Technology (PAT) can be instrumental in monitoring and controlling critical process parameters in real-time during scale-up. mt.com

The table below outlines some key aspects of process development and scale-up.

ConsiderationLaboratory Scale FocusScale-Up ChallengeMitigation Strategy
Heat TransferEfficient heat dissipation due to high surface area to volume ratioPotential for heat accumulation and thermal runaway mt.comUse of jacketed reactors and detailed calorimetric studies
MixingRapid and efficient mixing with magnetic stirrersSlower mixing rates and potential for localized "hot spots" mt.comUse of appropriate impeller design and computational fluid dynamics (CFD) modeling
Reagent AdditionRapid addition of reagentsControlling addition rates to manage reaction exothermsUse of automated dosing systems and real-time monitoring

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group on the phenol ring is a primary site for derivatization. Its acidic proton and nucleophilic oxygen atom allow for reactions such as esterification and etherification, providing a straightforward handle to modify the molecule's physicochemical properties.

The phenolic hydroxyl group can be readily converted into esters or ethers. Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Direct esterification with a carboxylic acid often requires a strong acid catalyst and removal of water to drive the equilibrium towards the product. google.com More commonly, high yields are obtained using activated carboxylic acid derivatives. For instance, reaction with an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, readily affords the corresponding phenyl ester. The Mitsunobu reaction, employing a phosphine and an azodicarboxylate, provides another mild method for the esterification of phenols. researchgate.net

Etherification is generally accomplished via Williamson ether synthesis, which involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. This method is highly efficient for introducing a variety of alkyl or substituted alkyl groups at the phenolic oxygen.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Base/Catalyst Product Type
Esterification Acetyl Chloride Pyridine Acetate Ester
Esterification Acetic Anhydride DMAP Acetate Ester
Esterification Benzoic Acid PPh₃, DIAD Benzoate Ester
Etherification Methyl Iodide K₂CO₃ Methyl Ether

This table presents plausible reactions based on the general reactivity of phenols. PPh₃ = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, DMAP = 4-Dimethylaminopyridine, NaH = Sodium Hydride, K₂CO₃ = Potassium Carbonate.

The oxidation of phenols can lead to a variety of products, including quinones, through the removal of the phenolic hydrogen and subsequent loss of an electron from the resulting phenoxy radical. However, the oxidation of 4-substituted phenols, such as this compound, does not yield simple quinones due to the substitution at the para-position. Instead, oxidation is more likely to result in the formation of dimers or polymers through radical coupling mechanisms. Reagents like Fremy's salt (potassium nitrosodisulfonate) or salcomine-O₂ complexes are known to oxidize phenols. The reaction outcome is highly dependent on the specific oxidant and reaction conditions used. The formation of a stable phenoxy radical intermediate is a key step in these transformations, which can then undergo further reactions.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the hydroxyl group. byjus.combritannica.com This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.org In the this compound scaffold, the para position is blocked, meaning that electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

Nitration: The introduction of a nitro group onto the phenol ring can be achieved under relatively mild conditions. Treating phenol derivatives with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in For this compound, nitration is expected to occur exclusively at the ortho positions. The use of concentrated nitric acid, often in combination with sulfuric acid, can lead to polynitration. byjus.com Given the activated nature of the ring, careful control of reaction conditions is necessary to achieve selective mono-nitration at the C2 position. Various nitrating agents, including metal nitrates, can also be employed to improve selectivity. ijcce.ac.ir

Halogenation: Phenols undergo halogenation readily, even in the absence of a Lewis acid catalyst. byjus.com Reaction with bromine in a solvent of low polarity, such as CS₂ or CCl₄, at low temperatures typically results in monobromination. mlsu.ac.in For the target scaffold, this would yield the 2-bromo derivative. Using bromine water or an excess of the halogenating agent can lead to polysubstitution, potentially yielding the 2,6-dihalo product. byjus.commlsu.ac.in

Sulfonation: The sulfonation of phenols is a reversible reaction that is sensitive to temperature. At lower temperatures, the reaction favors the formation of the ortho-substituted product, o-hydroxybenzenesulfonic acid. mlsu.ac.in At higher temperatures, the more thermodynamically stable para isomer is favored. mlsu.ac.in Since the para position is blocked in this compound, sulfonation with concentrated sulfuric acid is expected to yield the 2-sulfonic acid derivative.

Alkylation: Friedel-Crafts alkylation of phenols can be challenging due to the potential for O-alkylation of the hydroxyl group and the strong activation of the ring, which can lead to polyalkylation. However, under specific conditions, C-alkylation can be achieved. google.com The reaction typically involves an alkyl halide or an alkene in the presence of an acid catalyst. For this compound, alkylation would be directed to the ortho positions, though steric hindrance from the bulky piperidine substituent might influence the reaction's feasibility and yield.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Reagent Example Predicted Major Product
Nitration NO₂⁺ Dilute HNO₃ 2-Nitro-4-(4-phenoxypiperidin-1-yl)phenol
Bromination Br⁺ Br₂ in CS₂ 2-Bromo-4-(4-phenoxypiperidin-1-yl)phenol
Sulfonation SO₃ Conc. H₂SO₄ 2-Hydroxy-5-(4-phenoxypiperidin-1-yl)benzenesulfonic acid

This table presents the expected regiochemical outcome based on established principles of electrophilic aromatic substitution on 4-substituted phenols.

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine. Its lone pair of electrons makes it basic and nucleophilic. While it is part of a somewhat sterically hindered environment, it remains a potential site for chemical modification.

The nitrogen can be protonated by acids to form a piperidinium salt. This significantly alters the solubility and other physical properties of the molecule. The tertiary amine can also react with strong electrophiles. For example, treatment with alkylating agents, such as alkyl halides or sulfates, can lead to the formation of a quaternary ammonium salt. This quaternization reaction introduces a permanent positive charge and further modifies the molecule's characteristics.

Another potential reaction is N-oxidation. Oxidation with reagents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide. This transformation introduces a polar N-O bond, which can influence the molecule's biological activity and pharmacokinetic profile. The reactivity of the piperidine nitrogen allows for the introduction of diverse functionalities, further expanding the chemical space accessible from the parent scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Phenoxypiperidin 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsnih.gov

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(4-Phenoxypiperidin-1-yl)phenol, offering a detailed map of the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectral Interpretationharvard.edu

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the protons. Although a specific spectrum for this exact compound is not publicly available, a general interpretation can be inferred based on the analysis of similar phenol-containing structures. docbrown.infomdpi.com

The spectrum is expected to show distinct signals corresponding to the aromatic protons on both the phenol (B47542) and phenoxy rings, as well as the protons of the piperidine (B6355638) ring. The protons on the phenol ring would likely appear as a set of multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl group. Similarly, the protons of the phenoxy group would also resonate in the aromatic region, but with slightly different shifts due to the ether linkage.

The piperidine protons would exhibit more complex splitting patterns in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom and the oxygen-bearing carbon would be the most deshielded. The hydroxyl proton of the phenol group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Phenol Ring)6.8 - 7.3Multiplet
Aromatic Protons (Phenoxy Ring)6.9 - 7.4Multiplet
Piperidine Protons (adjacent to N)3.0 - 3.5Multiplet
Piperidine Proton (adjacent to O)4.4 - 4.8Multiplet
Piperidine Protons (other)1.8 - 2.2Multiplet
Phenolic Hydroxyl Proton4.5 - 6.0Broad Singlet

Carbon-13 (¹³C) NMR Spectral Interpretationdocbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the two aromatic rings will resonate in the downfield region of the spectrum (typically 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the phenoxy group (C-O-Ar) will have characteristic chemical shifts. The symmetry of the phenol ring will result in fewer signals than the number of carbon atoms. docbrown.infodocbrown.info The carbons of the piperidine ring will appear in the upfield region, with the carbons adjacent to the heteroatoms (N and O) being the most deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic Carbons (Phenol Ring)115 - 155
Aromatic Carbons (Phenoxy Ring)118 - 160
Piperidine Carbons (adjacent to N)45 - 55
Piperidine Carbon (adjacent to O)70 - 80
Piperidine Carbons (other)25 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. harvard.edumemphis.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the piperidine ring and within the aromatic rings, helping to trace the connectivity of the proton network. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. For example, the proton signal of the CH group on the piperidine ring attached to the phenoxy group would show a cross-peak with its corresponding carbon signal.

Mass Spectrometry (MS) Characterization Techniquesharvard.edu

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationmdpi.com

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound. This allows for the calculation of its elemental formula with a high degree of confidence, which is a fundamental step in its characterization. The exact mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. nih.gov

Fragmentation Pathway Analysis

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. This fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely involve cleavage at several key points. miamioh.edursc.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Structure/Loss
[M]+Molecular Ion
[M - C6H5O]+Loss of the phenoxy group
[C6H5O]+Phenoxy cation
[C11H14NO]+Piperidinylphenol fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, this analysis would focus on characteristic vibrations of its key structural components.

The phenol group is a primary target for IR and Raman spectroscopy. A broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, would be expected for the O-H (hydroxyl) stretch, with its breadth indicating hydrogen bonding. nist.govnist.gov The C-O stretching vibration of the phenol would likely appear in the 1260-1180 cm⁻¹ region. Additionally, the ether linkage (C-O-C) within the phenoxy group would exhibit characteristic stretching frequencies, typically in the 1150-1085 cm⁻¹ range for aryl-alkyl ethers.

The molecule contains multiple aromatic rings (phenol and phenoxy) and an aliphatic piperidine ring. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹. masterorganicchemistry.com Aromatic C=C stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region. nist.gov The piperidine ring's C-C and C-N stretching, along with various bending and twisting modes, would populate the fingerprint region of the spectra (below 1500 cm⁻¹).

Without experimental spectra, a precise data table of vibrational frequencies for this compound cannot be created.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A data table for electronic transitions remains speculative without experimental measurements.

Predicted Transition Type Associated Chromophore Expected Wavelength (λmax) Range (nm)
π → πPhenol Ring~270-280
π → πPhenoxy Group~270-280
n → π*Oxygen/Nitrogen atoms>280 (typically lower intensity)
Note: This table is predictive and not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination

The solid-state conformation of the molecule would be precisely determined. This includes establishing the conformation of the piperidine ring, which is typically a chair form in related structures. bldpharm.comresearchgate.net The analysis would also define the dihedral angles between the planes of the two aromatic rings and their orientation relative to the piperidine ring, providing a complete and rigid picture of the molecule's structure in the solid state. bldpharm.com

Currently, no published crystal structure for this compound is available in open crystallographic databases. Therefore, no factual data table on its crystallographic parameters can be presented.

Computational Chemistry and Theoretical Investigations of 4 4 Phenoxypiperidin 1 Yl Phenol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. nih.govmdpi.com DFT has become a popular and efficient method for accurately evaluating various molecular properties and structural characteristics. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the coordinates of the atoms corresponding to the lowest energy state, or ground state, of the molecule. For a flexible molecule like 4-(4-phenoxypiperidin-1-yl)phenol, which contains multiple rotatable bonds, this process is extended to a conformational analysis. nih.govresearchgate.net

This analysis involves identifying various stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. The piperidine (B6355638) ring can adopt different conformations, such as chair, boat, or twist-boat, with the chair form typically being the most stable. mdpi.comwhiterose.ac.uk The orientation of the phenoxy and phenol (B47542) groups relative to the piperidine ring also gives rise to different conformers. By calculating the energy of each possible conformation, researchers can identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. redalyc.org

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.netajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is used to predict the reactive sites for both electrophilic and nucleophilic attacks. mdpi.com The map uses a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups and the π-systems of the aromatic rings, indicating these as potential sites for electrophilic interaction. researchgate.netmdpi.com

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Phenol Derivative
ParameterValue (eV)Significance
EHOMO-6.57Electron-donating ability ajchem-a.com
ELUMO-2.09Electron-accepting ability ajchem-a.com
HOMO-LUMO Gap (ΔE)4.48Chemical reactivity and stability ajchem-a.com
Ionization Potential (I)6.57Energy required to remove an electron ajchem-a.com
Electron Affinity (A)2.09Energy released when an electron is added ajchem-a.com

Reactivity Predictions and Mechanistic Insights

The electronic parameters derived from DFT calculations allow for the prediction of a molecule's global reactivity. nih.gov Descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. mdpi.comnih.gov A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive than a "hard" molecule. researchgate.net The electrophilicity index helps quantify the ability of a molecule to accept electrons, which is crucial for understanding its binding capability with biological macromolecules. nih.gov These calculations can provide mechanistic insights into how the molecule might interact in a chemical reaction or with a biological target. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water or a lipid bilayer). researchgate.netnih.gov

For this compound, an MD simulation would be invaluable for exploring its conformational flexibility. It would show how the piperidine ring flips between different chair conformations and how the phenoxy and phenol substituents rotate and orient themselves in solution. nih.gov This provides a more realistic understanding of the molecule's structure than a single optimized geometry, as it accounts for thermal motions and interactions with its environment at a given temperature. nih.gov Understanding the accessible conformations is crucial, as the biologically active conformation may not be the one with the lowest energy in a vacuum. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is focused on the in silico interaction with theoretical binding sites rather than in vivo efficacy. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their binding affinity. researchgate.net

In a hypothetical docking study of this compound, the molecule would be placed into the binding pocket of a theoretical protein target. The scoring function would then estimate the binding free energy, with more negative scores indicating a more favorable interaction. rsc.org Key interactions that contribute to binding could be identified, such as:

Hydrogen bonds: The hydroxyl group of the phenol moiety is a strong hydrogen bond donor and acceptor.

Hydrophobic interactions: The two phenyl rings can form hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-π stacking: The aromatic rings can stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

π-cation interactions: The electron-rich phenyl rings could interact favorably with positively charged residues like lysine or arginine. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound against a Theoretical Receptor
Theoretical TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Receptor X-8.5TYR 250Hydrogen Bond (with -OH)
PHE 310π-π Stacking
LEU 180, VAL 195Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Principles

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed activity or property. nih.gov

For a class of compounds like phenoxypiperidines, a QSAR study would involve synthesizing or modeling a series of analogues with different substituents. nih.gov Descriptors for each analogue would be calculated, falling into categories such as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, Verloop sterimol parameters. nih.gov

Hydrophobic: LogP (the logarithm of the partition coefficient), which describes lipophilicity. nih.gov

Topological: Indices that describe molecular branching and connectivity.

A statistical model, often derived from multiple linear regression (MLR) or partial least squares (PLS), is then generated. nih.govnih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for activity, thereby guiding the design of more potent molecules. mdpi.commdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Strategies (Theoretical Framework)

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methodologies become crucial tools for the discovery and development of new therapeutic agents. nih.govnih.gov These approaches leverage the information from a set of known active molecules to deduce the essential structural and chemical features responsible for their biological activity. nih.govpatsnap.com For a compound such as this compound, these computational strategies can provide a theoretical framework to guide the design of novel analogs with potentially enhanced potency and selectivity.

At the core of ligand-based drug design is the concept of a pharmacophore, which is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact optimally with a specific biological target and elicit or block its response. patsnap.combabrone.edu.innih.gov A pharmacophore model does not represent a real molecule but rather the spatial arrangement of key molecular interaction points. babrone.edu.in

For this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features. These features are fundamental for molecular recognition by a biological target. The primary pharmacophoric features of this compound would likely include:

A Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol ring is a strong hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenoxy group and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors.

Aromatic Rings (AR): The two phenyl rings (the phenol and the phenoxy substituent) are key aromatic features that can engage in π-π stacking or hydrophobic interactions.

The spatial relationship between these features is critical. A ligand-based pharmacophore model for this compound and its analogs would define the precise distances and angles between these identified features. This 3D arrangement constitutes the pharmacophore hypothesis.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeDescriptionPotential Interaction
Hydrogen Bond Donor (HBD)The hydroxyl (-OH) group on the phenol ring.Donating a hydrogen bond to an acceptor group on the target protein.
Hydrogen Bond Acceptor (HBA)The ether oxygen in the phenoxy group.Accepting a hydrogen bond from a donor group on the target protein.
Hydrogen Bond Acceptor (HBA)The nitrogen atom in the piperidine ring.Accepting a hydrogen bond from a donor group on the target protein.
Aromatic Ring (AR)The phenol ring.π-π stacking or hydrophobic interactions with aromatic residues of the target.
Aromatic Ring (AR)The phenyl ring of the phenoxy group.π-π stacking or hydrophobic interactions with aromatic residues of the target.
Hydrophobic Center (HY)The piperidine ring.Van der Waals or hydrophobic interactions within a non-polar pocket of the target.

The development of a robust pharmacophore model typically involves the following theoretical steps:

Conformational Analysis: Since the biological activity of a molecule is dependent on its 3D conformation, a thorough conformational search for a set of known active ligands, including this compound, would be performed. This step is essential to identify the bioactive conformation of each molecule.

Molecular Alignment: The flexible molecules are then aligned based on their common pharmacophoric features. The goal is to superimpose the molecules in a way that the key functional groups responsible for activity overlap. dovepress.com

Pharmacophore Generation and Scoring: Based on the alignment, a set of pharmacophore hypotheses are generated. These models are then scored based on how well they map the features of the active compounds and, if available, their ability to discriminate between active and inactive molecules. dovepress.com

Model Validation: The best-ranked pharmacophore model is then validated. This can be done by using it to screen a database of compounds with known activities to see if it can successfully identify the active ones.

Once a validated pharmacophore model is established, it can be employed as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features. babrone.edu.indovepress.com This ligand-based drug design strategy allows for the exploration of diverse chemical scaffolds that may have improved pharmacological properties over the initial set of active compounds. Furthermore, the pharmacophore model can guide the synthetic modification of this compound to optimize its interaction with its biological target.

Biological and Biochemical Research Methodologies Utilizing 4 4 Phenoxypiperidin 1 Yl Phenol Scaffolds Excluding Human Clinical Data and Safety Profiles

In Vitro Assay Development and Implementation for Target Engagement

The utility of the 4-(4-phenoxypiperidin-1-yl)phenol scaffold is frequently assessed through a variety of in vitro assays designed to measure its interaction with specific biological targets and its effect on cellular pathways.

Receptor Binding Studies (methodologies)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. For derivatives of the this compound scaffold, these studies are crucial in establishing their potential as receptor modulators. A common methodology involves competitive binding assays where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. For instance, in the evaluation of potential dopamine (B1211576) transporter (DAT) inhibitors, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which can be conceptually related to the core scaffold, were assessed for their binding affinities at DAT and the serotonin (B10506) transporter (SERT). nih.gov The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. In these studies, piperidine (B6355638) analogues demonstrated a wide range of DAT affinity, with Ki values from 3 to 382 nM. nih.gov

Enzyme Inhibition Assays (methodologies)

Enzyme inhibition assays are employed to determine a compound's ability to interfere with enzyme activity. For compounds built upon the this compound framework, these assays can reveal their potential as enzyme inhibitors. A frequently used method is to measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme activity by 50% is known as the IC50 value. For example, in the search for novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a compound identified through virtual screening, which shares structural similarities with the phenoxy-piperidine motif, was tested for its inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). frontiersin.org The results showed an IC50 value of 2.489 μM, indicating good inhibitory activity. frontiersin.org

Cell-Based Biochemical Pathway Modulation Studies (methodologies, focusing on molecular events)

To understand the functional consequences of target engagement within a cellular context, cell-based assays are indispensable. These studies move beyond isolated protein-ligand interactions to investigate the modulation of biochemical pathways. Methodologies often involve treating cultured cells with the compound and then measuring downstream molecular events. This can include quantifying changes in protein expression, phosphorylation status of signaling molecules, or the production of second messengers. For example, studies on hepatic steatosis utilize long-term primary hepatocyte culture models to assess the effect of gene knockdown on hepatic lipid accumulation and droplet size. bioivt.com These models allow for the investigation of how compounds might modulate the underlying molecular pathology of fatty liver disease. bioivt.com

In Silico Screening and Virtual Library Design Applications

Computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of vast chemical libraries and the design of focused compound collections. The this compound scaffold is amenable to such in silico approaches.

Virtual screening techniques, such as those employing 3D-pharmacophore models, are used to identify potential lead compounds from large databases. frontiersin.orgnih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used as queries to search for molecules that fit the defined spatial and chemical features. psu.edu For instance, an integrated virtual screening protocol combining a 3D-pharmacophore model with molecular docking and molecular dynamics simulations was used to identify novel HPPD inhibitors. frontiersin.orgnih.gov This approach allows for the efficient narrowing down of potential hits from commercial databases containing millions of compounds. psu.eduresearchgate.net

Furthermore, the principles of pharmacophore fingerprinting can be applied to the design of combinatorial libraries. psu.edunih.gov By calculating the potential 4-point pharmacophores for a target site and a library of compounds, researchers can quantify how well the library members match the desired pharmacophoric hypotheses. nih.gov This enables the design of focused libraries enriched with compounds likely to interact with the target of interest.

Mechanistic Investigations of Molecular Interactions (e.g., protein-ligand interaction mechanisms)

Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating these interactions for compounds containing the this compound scaffold.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.orgnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of potential HPPD inhibitors revealed interactions with specific amino acid residues like Phe360, Phe403, and Phe398, as well as coordination with a Fe(II) ion. frontiersin.orgnih.gov

Molecular dynamics simulations provide a more dynamic view of the protein-ligand complex, simulating its movement over time. This can reveal important information about the stability of the binding mode and the contributions of different energy components to the binding affinity. In the case of a novel HPPD inhibitor, MD simulations demonstrated that nonpolar interactions made a significant contribution to its binding affinity. frontiersin.orgnih.gov Similarly, molecular modeling has been used to predict the binding of atypical DAT inhibitors to an inward-facing conformation of the transporter. nih.gov

Bioavailability and Metabolic Stability Studies (Methodological Aspects)

Before a compound can be considered for further development, its metabolic fate must be investigated. Bioavailability and metabolic stability are key determinants of a drug's pharmacokinetic profile. bioivt.comnih.gov

In vitro metabolic stability assays are commonly performed early in the drug discovery process to estimate a compound's susceptibility to metabolism, typically by liver enzymes. nih.gov A standard methodology involves incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov The rate of disappearance of the parent compound over time is measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These assays can be conducted in a single-point or multi-point format to determine the intrinsic clearance of a compound. nih.gov For example, a series of piperidine analogues were evaluated for their metabolic stability in rat liver microsomes to identify compounds with improved properties compared to earlier leads. nih.gov

These studies are crucial for ranking compounds and guiding further chemical modifications to enhance metabolic stability and, consequently, oral bioavailability and plasma half-life. bioivt.comnih.gov

Table of Assay Parameters

Assay Type Key Parameter(s) Typical Units Example Application
Receptor Binding Inhibition Constant (Ki) nM Determining affinity for DAT and SERT nih.gov
Enzyme Inhibition IC50 µM Measuring inhibition of AtHPPD frontiersin.org

Table of Chemical Compounds Mentioned

Compound Name
This compound
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol

Structure Activity Relationship Sar Hypotheses and Methodological Approaches for 4 4 Phenoxypiperidin 1 Yl Phenol Derivatives

Systematic Variation of Substituents on Aromatic Rings and Piperidine (B6355638) Nitrogen

The biological activity of 4-(4-phenoxypiperidin-1-yl)phenol derivatives can be significantly modulated by the systematic introduction of various substituents on the two aromatic rings and the piperidine nitrogen. These modifications influence the compound's electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets.

The phenol (B47542) moiety is a crucial feature, often involved in key hydrogen bonding interactions with the target protein. The position and nature of substituents on this ring can fine-tune its acidity and interaction potential.

The piperidine nitrogen is a key site for introducing diversity. The nature of the substituent on the nitrogen atom can profoundly impact the compound's pharmacological profile, including its potency and whether it acts as an agonist or antagonist. Studies on related 4-(m-hydroxyphenyl)piperidine analogs have shown that varying the N-substituent between small alkyl groups (methyl), unsaturated moieties (allyl), and larger aromatic groups (phenethyl) leads to significant changes in receptor affinity and functional activity nih.gov. Similarly, in a series of 4-aminopiperidines, the combination of a benzyl (B1604629) or phenethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino position was found to be highly beneficial for antifungal activity mdpi.com.

The following table summarizes hypothetical SAR trends based on findings from related compound series:

Modification Site Substituent Type Hypothesized Impact on Activity Rationale based on Related Compounds
Phenolic Ring Electron-withdrawing groups (e.g., halo)May enhance binding affinityCan increase the acidity of the phenolic hydroxyl, potentially strengthening hydrogen bonds.
Electron-donating groups (e.g., methoxy)May decrease binding affinityCan reduce the hydrogen-bonding capability of the phenolic hydroxyl.
Phenoxy Ring Electron-withdrawing groups (e.g., -OCF3)Potentially enhances potency or selectivityAlters electrostatic interactions with the binding pocket. The presence of such derivatives in chemical libraries suggests their utility bldpharm.com.
Bulky substituentsMay increase or decrease affinityDependent on the topology of the receptor binding site.
Piperidine Nitrogen Small alkyl groups (e.g., methyl)Can confer agonistic propertiesObserved in related 4-phenylpiperidine (B165713) analgesics nih.gov.
Aralkyl groups (e.g., benzyl, phenethyl)Often enhances potencyProvides additional hydrophobic interactions with the target. This is a common strategy in the design of potent ligands nih.govmdpi.com.
Unsaturated groups (e.g., allyl)Can modulate activity, potentially leading to antagonismObserved in opioid receptor ligands nih.gov.

Impact of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the interaction of chiral this compound derivatives with their biological targets. The three-dimensional arrangement of atoms can dictate the precise fit of a ligand into a binding site, influencing both affinity and efficacy.

If a chiral center is introduced, for example by substitution on the piperidine ring, the resulting enantiomers can exhibit significantly different biological activities. This is because the protein targets are themselves chiral, and will preferentially bind one enantiomer over the other. For instance, in a series of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart. This highlights the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring nih.gov.

Conformational Effects on Biological Activity

The conformational flexibility of the piperidine ring and the relative orientation of the aromatic substituents are critical determinants of the biological activity of this compound derivatives. The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. The energetic preference for a particular conformation can be influenced by the nature and position of substituents.

Studies on related 4-phenylpiperidine analgesics have demonstrated the profound impact of the conformation of the 4-phenyl group (axial versus equatorial) on the pharmacological outcome. For a series of 4-(m-hydroxyphenyl)piperidines, it was proposed that binding in the phenyl axial conformation leads to agonistic activity, whereas binding of an accessible phenyl equatorial conformation can result in antagonism nih.gov. This suggests that different receptor states may be stabilized by different ligand conformations.

Furthermore, the torsional relationship between the aromatic rings and the piperidine ring can influence the molecule's ability to fit into a binding pocket. Circular dichroism studies on 4-phenylpiperidine analgesics have been used to correlate their solid-state conformations with their solution-state properties, providing insights into the preferred spatial arrangement of the phenyl group relative to the piperidine ring capes.gov.br. The design of semi-rigid analogs, such as N-substituted 3-(propananilido)nortropanes, has also been employed to probe the influence of specific piperidine ring conformations on analgesic activity nih.gov.

Computational and Chemoinformatic Tools in SAR Analysis

Computational and chemoinformatic tools are indispensable in modern drug discovery for elucidating the SAR of compounds like this compound derivatives. These methods provide valuable insights into the molecular-level interactions between ligands and their targets, helping to rationalize experimental findings and guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the physicochemical properties of a series of compounds with their biological activities. For example, QSAR studies on 4-phenylpiperidine derivatives acting as mu-opioid agonists have utilized neural networks to establish predictive models based on calculated molecular descriptors nih.gov. Such models can help to identify the key structural features that govern activity.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. This can be particularly useful in the absence of a high-resolution crystal structure of the target protein.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

The following table provides an overview of computational tools and their applications in the SAR analysis of compounds related to this compound.

Computational Tool Application Insights Gained
QSAR Correlating molecular descriptors with biological activity.Identification of key physicochemical properties (e.g., electronic, steric) that influence potency.
Pharmacophore Modeling Defining the 3D arrangement of essential features for activity.Guiding the design of new scaffolds with the desired features.
Molecular Docking Predicting the binding mode and affinity of ligands in a receptor active site.Understanding the specific interactions that drive binding and selectivity.
Conformational Analysis Determining the preferred low-energy conformations of flexible molecules.Rationalizing the link between molecular shape and biological activity.

By integrating these computational approaches with experimental synthesis and biological evaluation, a more comprehensive understanding of the SAR for this compound derivatives can be achieved, accelerating the development of novel therapeutic agents.

Emerging Research Avenues and Potential Non Therapeutic Applications of 4 4 Phenoxypiperidin 1 Yl Phenol Scaffolds

Application as Chemical Probes in Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, in a selective and controlled manner. The 4-(4-phenoxypiperidin-1-yl)phenol scaffold is a promising platform for developing such probes due to its structural similarity to known bioactive molecules.

Research into structurally related compounds has demonstrated the viability of this scaffold for creating highly specific molecular probes. For instance, 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives, which share the core piperidine (B6355638) structure, have been successfully developed as ligands for the σ1 receptor. nih.gov By incorporating a fluorine-18 (B77423) radioisotope, these molecules are transformed into radioligands for positron emission tomography (PET) imaging, allowing for the non-invasive visualization and study of σ1 receptor distribution and density in living organisms. nih.gov This highlights a direct application of the piperidine-based framework in creating sophisticated tools for neuroscience and oncology research.

The development of such probes involves:

Rational Design: Modifying the core scaffold to enhance binding affinity and selectivity for a specific biological target.

Labeling: Incorporating a reporter group, such as a fluorescent tag or a radioisotope, to enable detection and measurement.

Validation: Rigorous testing to confirm that the probe interacts specifically with its intended target without causing significant off-target effects or perturbations to the biological system. nih.gov

The this compound scaffold, with its modifiable phenyl rings and reactive phenol (B47542) group, is an excellent candidate for similar derivatization to create novel probes for a wide range of biological targets.

Utilization as Intermediates in the Synthesis of Non-Biological Complex Molecules

While the this compound scaffold and its analogs are well-documented as key intermediates in the synthesis of complex pharmaceutical agents, their utility extends to the creation of non-biological molecules. The inherent reactivity of the phenol and the tertiary amine allows this scaffold to serve as a versatile building block in organic synthesis.

A significant non-therapeutic application lies in the synthesis of azo dyes. Azo compounds, characterized by the R−N=N−R′ functional group, are the largest class of synthetic dyes used in the textile, printing, and food industries. The synthesis typically involves the coupling of a diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline.

The this compound molecule is an ideal coupling partner due to the activating effect of the hydroxyl group on the aromatic ring. The general process would involve:

Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with this compound under alkaline conditions. The electrophilic diazonium ion attacks the electron-rich phenol ring, typically at the position ortho to the powerful hydroxyl activating group, to form a brightly colored azo dye.

By varying the aromatic amine used to generate the diazonium salt, a wide palette of colors and properties can be achieved. researchgate.net This positions the phenoxypiperidinylphenol scaffold as a valuable intermediate for creating novel dyes for industrial applications, entirely separate from its role in drug synthesis.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of the this compound scaffold—possessing a reactive phenol and a stable heterocyclic structure—makes it an attractive monomer for the synthesis of novel polymers with unique properties. The development of polymers from phenolic precursors is a cornerstone of materials science, leading to high-performance plastics, composites, and functional materials.

The phenolic hydroxyl group can participate in several types of polymerization reactions:

Polycarbonates: Reaction with phosgene (B1210022) or a phosgene equivalent would link the monomer units through carbonate linkages, potentially creating tough, transparent thermoplastics.

Polyethers: Oxidative coupling of the phenol group or nucleophilic substitution reactions with dihaloarenes could yield poly(aryl ether)s. These materials are known for their high thermal stability and chemical resistance.

Epoxy Resins: The phenol group can act as a curative or be converted into a glycidyl (B131873) ether to form the basis of epoxy resin systems, which are widely used as adhesives and coatings.

Furthermore, the entire scaffold can be incorporated into polymer backbones to impart specific properties. The rigid phenoxy and piperidine rings can enhance the glass transition temperature (Tg) and mechanical strength of the resulting polymer. The polar nature of the ether and amine linkages could improve adhesion and modify surface properties. There is also potential to explore the synthesis of electronic polymers, where the aromatic systems could contribute to conductive properties after appropriate doping, for applications in flexible electronics and sensors. youtube.comyoutube.com

Table 1: Potential Polymer Classes from this compound Monomers

Polymer ClassPolymerization ReactionPotential Properties and Applications
Poly(aryl ether)sNucleophilic substitution or oxidative couplingHigh thermal stability, chemical resistance; engineering thermoplastics.
PolycarbonatesReaction with phosgene or transesterificationHigh impact strength, optical clarity; molding compounds, coatings.
Epoxy ResinsUsed as a curative or converted to an epoxy monomerStrong adhesion, high mechanical strength; adhesives, composites, protective coatings.
PolyestersEsterification with dicarboxylic acidsVersatile properties depending on co-monomer; fibers, films, specialty plastics.

Development of Analytical Reagents and Sensors

The distinct chemical features of this compound lend themselves to applications in analytical chemistry, both as a reagent and as the core component of chemical sensors.

Analytical Reagents: The compound can serve as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry. Its availability with a certificate of analysis, as seen with similar compounds, is crucial for its use in quality control and research laboratories. simsonpharma.com Furthermore, its phenolic nature makes it relevant to classic colorimetric tests. For example, the 4-aminoantipyrine (B1666024) method is a standard test for phenols in water. b-cdn.net However, this method is less sensitive to para-substituted phenols where the substituent is an alkyl or aryl group. b-cdn.net Understanding the reactivity of this compound in such assays is vital for accurately quantifying phenolic compounds in environmental and industrial samples.

Chemical Sensors: The development of electrochemical sensors for the detection of phenols is an active area of research. cerist.dzias.ac.in The this compound molecule could be utilized in sensor design in several ways:

Molecularly Imprinted Polymers (MIPs): The molecule itself can be used as a template to create a highly selective recognition site in a polymer. This MIP can then be coated onto an electrode to create a sensor that specifically binds and detects this compound or structurally similar molecules. rsc.org

Electrode Modification: The compound can be immobilized on the surface of an electrode (e.g., a glassy carbon electrode). The electrochemical oxidation of its phenol group can be measured, and changes in this signal upon interaction with other analytes could form the basis of a sensing mechanism. mdpi.comacs.org The presence of nanomaterials on the electrode surface can further enhance sensitivity and lower detection limits. cerist.dz

Table 2: Potential Analytical Applications of the Phenoxypiperidinylphenol Scaffold

Application AreaPrinciple of UseExample
Reference StandardUsed as a known compound to calibrate instruments and validate methods.Qualifying an HPLC method for related compounds.
Colorimetric AssaysActs as a substrate or interferent in color-forming reactions for phenols.Studying its reactivity with 4-aminoantipyrine to understand assay limitations. b-cdn.net
Electrochemical SensorsImmobilized on an electrode to detect target analytes or used as a template for MIPs.Creating a sensor for environmental pollutants based on a molecularly imprinted polymer. rsc.org
Analytical DerivatizationReacted with an analyte to make it detectable by a specific instrument.Serving as a derivatizing agent for GC or HPLC analysis of other compounds.

Future Perspectives and Unexplored Research Directions for the Phenoxypiperidinylphenol Scaffold

The non-therapeutic potential of the this compound scaffold is substantial but remains largely untapped. Future research efforts could be directed toward several promising areas:

Functional Materials: A systematic exploration of polymerization reactions could lead to a new class of high-performance materials. Investigating the influence of the scaffold on properties like conductivity, refractive index, and gas permeability could yield materials for organic electronics, optical films, or separation membranes.

Smart Dyes and Chromophores: Beyond simple coloration, the scaffold could be elaborated to create "smart" dyes that change color in response to environmental stimuli like pH, temperature, or the presence of specific ions. This could lead to novel chemical indicators and sensor materials.

Targeted Chemical Probes: While its potential as a biological probe is clear, designing probes based on this scaffold for non-biological systems is an unexplored frontier. For example, fluorescent probes could be developed to detect metal ions or organic pollutants in environmental samples.

Catalysis: The tertiary amine of the piperidine ring could function as a basic catalyst or a ligand for metal-catalyzed reactions. Immobilizing the scaffold onto a solid support could create a recyclable catalyst for various organic transformations.

Supramolecular Chemistry: The molecule's combination of hydrogen bond-donating (phenol) and accepting (ether, amine) sites makes it a candidate for building complex supramolecular assemblies and host-guest systems, with potential applications in molecular recognition and encapsulation.

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